Methyl 6-ethyl-6-hydroxyoctanoate
Description
Methyl 6-ethyl-6-hydroxyoctanoate (CAS: Not explicitly provided; structure referenced as compound 8bd in ) is a branched-chain hydroxy ester with the molecular formula C₁₁H₂₂O₃. Its structure features a hydroxyl (-OH) and ethyl (-CH₂CH₃) group at the 6th carbon of an octanoate backbone, esterified with a methyl group (OCH₃). This compound is synthesized via enolate chemistry, as described in studies on masked ω-lithio ester enolates, and characterized using NMR, IR, and mass spectrometry . Key spectral features include:
Properties
CAS No. |
117771-54-7 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
methyl 6-ethyl-6-hydroxyoctanoate |
InChI |
InChI=1S/C11H22O3/c1-4-11(13,5-2)9-7-6-8-10(12)14-3/h13H,4-9H2,1-3H3 |
InChI Key |
NRZDFGLWUDUWER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCCCC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-ethyl-6-hydroxyoctanoate can be synthesized through several methods. One common approach involves the esterification of 6-ethyl-6-hydroxyoctanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of 6-ethyl-6-oxooctanoic acid esters using alkali metal boron hydrides, followed by esterification with methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethyl-6-hydroxyoctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 6-ethyl-6-oxooctanoic acid.
Reduction: Formation of 6-ethyl-6-hydroxyoctanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethyl-6-hydroxyoctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 6-ethyl-6-hydroxyoctanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity. The specific pathways and targets depend on the context of its use and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Enolate Chemistry ()
The table below compares 8bd with five analogs synthesized in the same study, focusing on substituents and spectral
| Compound | Substituents | Key Spectral Features (¹³C-NMR) | Notable Structural Differences |
|---|---|---|---|
| 8bd | 6-ethyl, 6-hydroxy | CCH₃ (ethyl), CO₂ (ester), OH (hydroxyl) | Ethyl branching at C6 |
| 8ba | 7,7-dimethyl, 6-hydroxy | C(CH₃)₃ (gem-dimethyl), CO₂, OH | Gem-dimethyl at C7 |
| 8bb | 6-phenyl, 6-hydroxy | ArC (aromatic carbons), CO₂, OH | Phenyl ring at C6 |
| 8bc | 5-(1-hydroxycyclohexyl) | Cyclohexyl CH₂, CO₂, OH | Cyclohexanol substituent at C5 |
| 8be | 6-phenyl, 6-hydroxy (heptanoate) | ArC, CO₂, OH | Shorter chain (heptanoate vs. octanoate) |
Key Findings :
- Aromatic vs. Aliphatic Substituents : 8bb and 8be show downfield shifts in ¹³C-NMR due to electron-withdrawing phenyl groups, unlike 8bd ’s aliphatic ethyl .
- Hydroxyl Position : All analogs retain the hydroxyl group at the branching point (C6), suggesting similar hydrogen-bonding capabilities.
Functional Group Position Analogs ()
Methyl esters with hydroxyl groups at varying positions include:
- Methyl (6)-2-hydroxydecanoate: Hydroxyl at C2 vs. C6 in 8bd; shorter chain (decanoate) may reduce hydrophobicity.
- Methyl 3-hydroxytetradecanoate: Longer chain (C14) with hydroxyl at C3, likely altering melting points and lipophilicity .
Impact of Chain Length :
- Longer chains (e.g., C14 in Methyl 3-hydroxytetradecanoate) increase boiling points (e.g., ~227°C for methyl 6-oxoheptanoate; see ) compared to 8bd’s C11 chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
